molecular formula C22H21N3O3 B1255257 (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide

(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide

Cat. No. B1255257
M. Wt: 375.4 g/mol
InChI Key: SJSUIEJFRUPQPF-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Structural Insights and Intermolecular Interactions

The structural properties and intermolecular interactions of derivatives of the quinazolinone family, which includes (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, have been explored. These studies provide insights into the formation of crystal networks and the impact of different substituents on the reactivity of mackinazolinone derivatives (Tojiboev et al., 2021).

Antimalarial Activities

Research on indoloquinazolidine-type alkaloids, a group related to (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, has shown potential antimalarial activities. These compounds, isolated from natural sources, have been evaluated against various strains of Plasmodium falciparum, providing valuable insights for future antimalarial drug development (Christopher et al., 2003).

Antimicrobial Activity

Studies on novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, closely related to the compound , have revealed antimicrobial activities. These findings contribute to the understanding of the antimicrobial potential of quinazoline derivatives and could pave the way for new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Antitumor Applications

Several quinazoline derivatives, akin to (2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide, have shown promise in antitumor research. These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, indicating their potential as antitumor agents (Zhang et al., 2020).

Antihypertensive Screening

New derivatives of quinazolines, structurally related to the compound of interest, have been synthesized and screened for antihypertensive activity. These studies highlight the potential of quinazoline derivatives in developing new treatments for hypertension (Rahman et al., 2014).

Synthesis and Utilization in Organic Chemistry

The synthesis and utilization of compounds within the quinazoline family have been extensively studied. These studies contribute to the broader understanding of the chemical properties and potential applications of quinazoline derivatives in various fields of organic chemistry (Learmonth et al., 1997).

properties

Product Name

(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(11-oxo-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-2-yl)prop-2-enamide

InChI

InChI=1S/C22H21N3O3/c1-28-17-9-5-15(6-10-17)7-12-21(26)23-16-8-11-19-18(14-16)22(27)25-13-3-2-4-20(25)24-19/h5-12,14H,2-4,13H2,1H3,(H,23,26)/b12-7+

InChI Key

SJSUIEJFRUPQPF-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O

SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)N=C4CCCCN4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-methoxyphenyl)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)acrylamide

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